molecular formula C23H20N2O3S B2987623 2-(2-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 447427-58-9

2-(2-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B2987623
CAS No.: 447427-58-9
M. Wt: 404.48
InChI Key: XVJXHAQCZMUDBY-UHFFFAOYSA-N
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Description

This compound features a 2-methoxyphenoxy group attached to an acetamide scaffold, which is further linked to a phenyl ring substituted with a 6-methyl-1,3-benzothiazol-2-yl moiety. The benzothiazole core is a privileged structure in medicinal chemistry, often associated with anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-15-7-12-18-21(13-15)29-23(25-18)16-8-10-17(11-9-16)24-22(26)14-28-20-6-4-3-5-19(20)27-2/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJXHAQCZMUDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to present a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C23H20N2O3SC_{23}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 396.48 g/mol. The structure consists of a methoxyphenoxy group linked to a benzothiazole moiety through an acetamide functional group. This unique structure may contribute to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23H20N2O3S
Molecular Weight396.48 g/mol
CAS Number361198-98-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The methoxyphenoxy group may enhance binding affinity to enzymes or receptors, while the benzothiazole component could provide additional stability and specificity in these interactions. This compound has been shown to exhibit inhibitory effects on acetylcholinesterase (AChE), which is significant for conditions like Alzheimer's disease characterized by reduced acetylcholine levels due to increased AChE activity .

In Vitro Studies

Recent studies have evaluated the efficacy of this compound in various biological assays:

  • Acetylcholinesterase Inhibition : In vitro assays demonstrated that derivatives containing thiazole and related structures showed promising AChE inhibitory activity, with some exhibiting IC50 values as low as 2.7 µM .
  • Antimicrobial Activity : Some derivatives of benzothiazole have been reported to possess moderate antimicrobial properties, indicating potential applications in treating infections .

Case Studies

  • Alzheimer's Disease Research : A study focused on compounds similar to this compound highlighted their role as AChE inhibitors. The findings suggested that these compounds could be developed further for therapeutic use in Alzheimer's disease management .
  • Analgesic and Anti-inflammatory Properties : Other research involving related benzothiazole derivatives indicated significant analgesic and anti-inflammatory activities, suggesting that this class of compounds could be beneficial in pain management therapies .

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediate Compounds : Starting with commercially available precursors, various synthetic routes can be employed.
  • Formation of Acetamide Linkage : The acetamide group is introduced through acylation reactions involving appropriate amines and acetic anhydride or acetic acid derivatives.
  • Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Group

a) N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
  • Structure: Replaces the methoxy group with a methyl group at the ortho position of the phenoxy ring.
  • This analog (MolPort-001-505-764) has a molar mass of 388.48 g/mol .
b) 2-(2-Isopropylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (CAS 303972-41-0)
  • Structure: Features a bulky isopropyl group at the phenoxy ring.
  • Impact : The steric bulk may hinder binding to flat receptor pockets but improve metabolic stability. Molar mass: 416.54 g/mol .
c) 2-(2-tert-Butylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (CAS 304892-54-4)
  • Structure : Incorporates a tert-butyl group, significantly increasing hydrophobicity.
  • Impact : Likely reduces solubility in aqueous media but enhances lipid bilayer penetration. Molar mass: 430.56 g/mol .

Modifications to the Acetamide Scaffold

a) 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (CAS 618879-85-9)
  • Structure : Adds a triazole-thiophene sulfanyl group to the acetamide.
  • Molar mass: 503.66 g/mol .
b) N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide
  • Structure: Replaces the phenoxy group with a piperazine-pyridine moiety.
  • Impact : Enhances basicity and coordination ability, making it suitable for metal-binding or enzyme inhibition. Synthesized via nucleophilic substitution .

Physicochemical Properties

Compound (CAS/ID) Molar Mass (g/mol) Key Substituents Notable Properties
Target Compound ~388* 2-Methoxyphenoxy High polarity, moderate solubility
2-Methylphenoxy analog 388.48 2-Methylphenoxy Increased hydrophobicity
2-Isopropylphenoxy 416.54 2-Isopropylphenoxy Enhanced metabolic stability
Triazole-thiophene derivative 503.66 Triazole-sulfanyl Improved hydrogen-bonding capacity

*Estimated based on structural analogs.

Crystallographic and Conformational Insights

  • Dihedral Angles : In analogs like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the aryl and heterocyclic rings exhibit dihedral angles of ~80°, influencing binding pocket compatibility .
  • Hydrogen Bonding: Methoxy groups in the target compound may form stronger intermolecular hydrogen bonds (e.g., N–H⋯O) compared to non-polar substituents, affecting crystal packing .

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